3-Benzyl-3,9-diazaspiro[5.5]undecane
Overview
Description
3-Benzyl-3,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure where a benzyl group is attached to a diazaspiro undecane framework
Mechanism of Action
Target of Action
The primary target of 3-Benzyl-3,9-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of neurotransmitter receptor that plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound acts as a competitive antagonist at the GABAAR . This means it competes with the natural ligand, GABA, for binding to the receptor. When this compound binds to the GABAAR, it prevents GABA from binding, thereby inhibiting the receptor’s function.
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and it is a substrate for P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . It is also an inhibitor of CYP2D6, an enzyme involved in drug metabolism . These properties can affect the compound’s bioavailability and distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place under an inert atmosphere at room temperature . This suggests that light, oxygen, and temperature can affect the stability of the compound. Furthermore, factors such as pH and the presence of other substances in the body can influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
3-Benzyl-3,9-diazaspiro[5.5]undecane has been reported to interact with GABAAR, a key receptor in the central nervous system . The nature of these interactions is competitive, meaning that this compound competes with GABA for binding to the receptor .
Cellular Effects
The cellular effects of this compound are primarily due to its antagonistic action on GABAAR . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with GABAAR . As a competitive antagonist, it inhibits the activation of the receptor, leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,9-diazaspiro[5.5]undecane typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a benzyl halide and a base to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in batches.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
3-Benzyl-3,9-diazaspiro[5.5]undecane has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as a building block in polymer chemistry.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-3,7-diazaspiro[5.5]undecane
- 3-Benzyl-3,9-diazaspiro[6.5]dodecane
- 3-Benzyl-3,9-diazaspiro[4.5]decane
Uniqueness
3-Benzyl-3,9-diazaspiro[5.5]undecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and application.
Properties
IUPAC Name |
3-benzyl-3,9-diazaspiro[5.5]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-4-15(5-3-1)14-18-12-8-16(9-13-18)6-10-17-11-7-16/h1-5,17H,6-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRVXLMWXJFVEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329333 | |
Record name | 3-Benzyl-3,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90329333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189333-49-1 | |
Record name | 3-Benzyl-3,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90329333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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